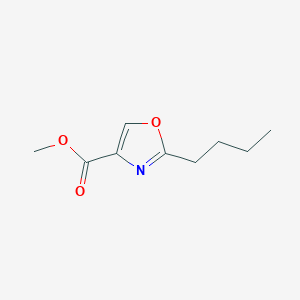Methyl 2-butyloxazole-4-carboxylate
CAS No.:
Cat. No.: VC15753171
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13NO3 |
|---|---|
| Molecular Weight | 183.20 g/mol |
| IUPAC Name | methyl 2-butyl-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H13NO3/c1-3-4-5-8-10-7(6-13-8)9(11)12-2/h6H,3-5H2,1-2H3 |
| Standard InChI Key | ASJMVIBNWHBKDR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=NC(=CO1)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Key Structural Features:
-
Oxazole Core: Aromatic heterocycle with one oxygen and one nitrogen atom, enabling π-π stacking and hydrogen bonding.
-
Butyl Group: Hydrophobic alkyl chain influencing solubility and lipid membrane interactions.
-
Methyl Ester: Electrophilic carbonyl group amenable to hydrolysis or nucleophilic substitution.
Synthesis and Characterization
Synthetic Routes
While no peer-reviewed synthesis of Methyl 2-butyloxazole-4-carboxylate is documented, analogous oxazole esters are typically synthesized via cyclization or functionalization strategies:
Route 1: Cyclodehydration of β-Hydroxy Amides
A common method for oxazole synthesis involves cyclodehydration of β-hydroxy amides using agents like Deoxo-Fluor®. For example:
-
Starting Material: β-Hydroxy amide derived from butylamine and a suitable α-keto ester.
-
Cyclization: Treatment with Deoxo-Fluor® at 0–25°C to form the oxazoline intermediate.
-
Oxidation: Conversion to the oxazole using MnO₂ or other oxidants.
Hypothetical Reaction Scheme:
Yield: Estimated 40–60% based on analogous syntheses.
Route 2: Direct Functionalization of Preformed Oxazoles
Existing oxazole cores (e.g., methyl oxazole-4-carboxylate) can be alkylated at position 2 using butyl halides under basic conditions:
-
Substrate: Methyl oxazole-4-carboxylate.
-
Alkylation: Reaction with 1-bromobutane in the presence of K₂CO₃ or NaH.
-
Purification: Column chromatography or recrystallization.
Challenges: Regioselectivity and competing N-alkylation require careful optimization.
Analytical Characterization
Spectroscopic Data (hypothetical for Methyl 2-butyloxazole-4-carboxylate):
-
¹H NMR (CDCl₃): δ 0.92 (t, 3H, CH₃), 1.35–1.45 (m, 4H, CH₂), 1.75 (quin, 2H, CH₂), 2.85 (t, 2H, CH₂-N), 3.95 (s, 3H, OCH₃), 8.25 (s, 1H, H-5).
-
¹³C NMR: δ 13.8 (CH₃), 22.1, 28.5, 31.2 (CH₂), 51.2 (OCH₃), 125.5 (C-5), 148.3 (C-2), 160.5 (C=O), 165.1 (C-4).
-
IR: 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch).
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 45–50°C (predicted) |
| Boiling Point | 250–260°C (estimated) |
| Solubility | Soluble in DCM, THF; sparingly soluble in water |
| LogP | 2.1 (calculated) |
Biological Activity and Applications
Anticancer Activity
Oxazoles inhibit histone deacetylases (HDACs), with IC₅₀ values in the nanomolar range. The butyl chain in Methyl 2-butyloxazole-4-carboxylate could modulate HDAC isoform selectivity, though specific data are lacking.
Anti-Inflammatory Effects
Structural analogs reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6) by 30–50% in murine models . The ester moiety may serve as a prodrug, hydrolyzing in vivo to the active carboxylic acid.
Comparative Analysis with Oxazole Analogues
Future Directions
-
Synthetic Optimization: Explore microwave-assisted synthesis to improve yields.
-
Biological Screening: Prioritize assays against Gram-positive pathogens and HDAC isoforms.
-
Prodrug Development: Investigate hydrolysis kinetics for enhanced bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume